Methyl 6-bromopyrazine-2-carboxylate
Overview
Description
Methyl 6-bromopyrazine-2-carboxylate: is a chemical compound with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 g/mol . It is a brominated derivative of pyrazine, characterized by the presence of a bromine atom at the 6-position and a carboxylate ester group at the 2-position of the pyrazine ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Scientific Research Applications
Methyl 6-bromopyrazine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicine: It serves as a precursor for the development of antiviral and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Safety and Hazards
“Methyl 6-bromopyrazine-2-carboxylate” is classified as potentially harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of eye contact .
Future Directions
“Methyl 6-bromopyrazine-2-carboxylate” could potentially be used in the synthesis of antiviral drugs. For instance, Favipiravir, an antiviral drug, was synthesized in only six steps from 3-aminopyrazine-2-carboxylate . This suggests that “this compound” could have potential applications in pharmaceutical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-bromopyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of pyrazine-2-carboxylic acid followed by esterification. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the esterification reagent . The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile and a catalyst like sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromopyrazine-2-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding pyrazine derivative.
Oxidation Reactions: Oxidation can lead to the formation of pyrazine-2-carboxylic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed in aqueous or organic solvents.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrazine derivatives depending on the nucleophile used.
Reduction Reactions: The major product is the reduced pyrazine derivative.
Oxidation Reactions: The major product is pyrazine-2-carboxylic acid or its derivatives.
Mechanism of Action
The mechanism of action of methyl 6-bromopyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom at the 6-position and the carboxylate ester group at the 2-position contribute to its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophiles. Additionally, its structure allows for interactions with enzymes and receptors, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
- Methyl 3-amino-6-bromopyrazine-2-carboxylate
- Methyl 6-bromopyridine-2-carboxylate
- 3,6-Dibromopyrazine-2-carboxylate
Comparison: Methyl 6-bromopyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to methyl 3-amino-6-bromopyrazine-2-carboxylate, it lacks an amino group, which affects its reactivity and potential applications. Methyl 6-bromopyridine-2-carboxylate, on the other hand, has a different heterocyclic core, leading to variations in its chemical behavior and uses.
Properties
IUPAC Name |
methyl 6-bromopyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNSTNYSMCKCSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681025 | |
Record name | Methyl 6-bromopyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40155-34-8 | |
Record name | Methyl 6-bromopyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50681025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-bromopyrazine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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